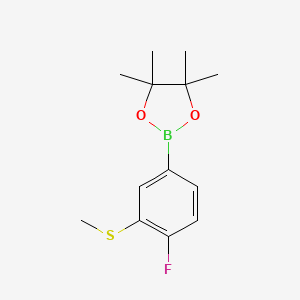

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester

Description

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester group, a fluorine atom at the para position, and a methylthio (-SMe) group at the meta position of the phenyl ring. Boronic esters like this are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(4-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMWBALBNKZJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142996 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-04-8 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

The lithiation-borylation approach, detailed in patents, involves sequential functionalization of a halogenated aromatic precursor. The protocol comprises five stages:

-

Lithiation :

-

Boronation :

-

Hydrolysis :

-

Acidification :

-

Pinacol Esterification :

Table 1: Optimization of Lithiation-Borylation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Lithiation Temperature | ≤−65°C | Prevents side reactions |

| B(OMe)₃ Equivalents | 1.2 | Maximizes boronation |

| Pinacol Solvent | MIBK | Enhances ester purity |

Palladium-Catalyzed Borylation

Miyaura Borylation Protocol

Industrial-scale synthesis (VulcanChem) employs Pd-catalyzed borylation of aryl halides:

Key Advantages

Alternative Synthetic Routes

Boronic Acid Functionalization

A PMC study outlines boronate ester formation via mixed anhydride intermediates:

Direct Thioether Incorporation

SigmaAldrich’s product data implies pre-installation of methylthio groups before borylation, though specifics are proprietary.

Purification and Characterization

Crystallization Protocols

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.45 (s, 3H, SCH₃), 7.21–7.45 (m, 3H, aryl).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Lithiation-Borylation | 87 | 12 | Moderate |

| Palladium-Catalyzed | 78 | 18 | High |

| Mixed Anhydride | 68 | 22 | Low |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Sulfoxides and Sulfones: Formed in oxidation reactions.

Scientific Research Applications

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive molecules.

Material Science: Employed in the synthesis of advanced materials and polymers.

Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Mechanism of Action

The primary mechanism of action of 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The presence of the fluorine and methylthio groups can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Table 1: Hydrolysis Half-Lives of Selected Boronic Esters

| Compound | Substituent | Half-Life (Water) |

|---|---|---|

| Para-hydroxy-phenylboronic ester | -OH | ~10 minutes |

| Para-acetamido-phenylboronic ester | -NHCOCH₃ | ~10 minutes |

| Para-amino-phenylboronic ester | -NH₂ | ~3 hours |

| 4-Fluoro-3-(methylthio)phenylboronic ester | -F, -SMe (meta) | Inferred faster than -CF₃ analogs |

| 4-Fluoro-3-(trifluoromethyl)phenylboronic ester | -F, -CF₃ (meta) | Inferred slower than -SMe analogs |

Solubility in Organic Solvents

Pinacol esters generally exhibit high solubility in organic solvents due to reduced polarity compared to boronic acids. Key comparisons include:

- Parent phenylboronic acid pinacol ester : Highly soluble in chloroform, acetone, and ethers.

- Azaesters (e.g., phenylboronic azaester): Lower solubility in hydrocarbons (e.g., methylcyclohexane) than pinacol esters.

- 4-Fluoro-3-(methylthio)phenylboronic ester: The methylthio group’s hydrophobicity may reduce solubility in polar solvents (e.g., acetone) but enhance compatibility with non-polar solvents like toluene. Fluorine’s electronegativity could marginally offset this effect.

Table 2: Solubility Trends in Chloroform

| Compound | Solubility (Relative) |

|---|---|

| Phenylboronic acid pinacol ester | High |

| Azaester of phenylboronic acid | Moderate |

| 4-Fluoro-3-(methylthio)phenylboronic ester | High (inferred) |

Reactivity in Suzuki-Miyaura Coupling

Steric and electronic effects of substituents influence cross-coupling efficiency:

- Electron-withdrawing groups (e.g., -CF₃) : Activate the boron center, enhancing oxidative addition with palladium catalysts.

- Methylthio group : Electron-donating properties may slightly reduce reactivity compared to -CF₃ analogs but improve stability under basic conditions. Steric hindrance at the meta position could slow coupling compared to para-substituted derivatives.

Biological Activity

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is an organoboron compound that exhibits significant biological activity. Its interactions with various enzymes and cellular processes make it a valuable compound in biochemical research and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, particularly hydrolases and oxidoreductases. The compound can form stable enzyme-substrate complexes, leading to modulation of enzyme activity. This interaction can result in either inhibition or activation of enzymatic functions, influencing key cellular processes such as:

- Cell Signaling Pathways : Alteration of signaling cascades through kinase modulation.

- Protein Modifications : Changes in phosphorylation states affecting protein function.

The compound's effects are dose-dependent; at lower concentrations, it can enhance enzyme activity without notable toxicity, while higher doses may induce adverse effects due to excessive inhibition or activation of target enzymes .

Structure and Stability

The unique structure of this compound includes a fluorine atom and a methylthio group, which enhance its reactivity compared to other boronic acids. This structural configuration allows for prolonged interactions with biological targets under standard laboratory conditions, contributing to its utility in various applications .

Biological Targets and Applications

Research indicates that this compound interacts with multiple biological targets. Its ability to form reversible covalent bonds with enzymes positions it as a useful tool for probing enzyme mechanisms and developing inhibitors for therapeutic purposes. Some notable applications include:

- Enzyme Inhibition Studies : Understanding the role of specific enzymes in metabolic pathways.

- Drug Development : As a lead compound for synthesizing more potent inhibitors or modulators.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₃H₁₈BFO₂S | Contains fluorine and methylthio groups enhancing reactivity |

| 4-Fluoro-3-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₈BClO₂S | Trifluoromethyl group increases lipophilicity |

| 4-Chloro-3-(methylthio)phenylboronic acid pinacol ester | C₁₃H₁₈BClO₂S | Chlorine substituent instead of fluorine |

This comparison highlights the distinctive features of this compound that contribute to its enhanced biological activity .

Case Study 1: Kinase Modulation

A study investigated the impact of this compound on kinase activity within cancer cell lines. The results demonstrated that the compound effectively altered phosphorylation states, leading to changes in cell proliferation rates. The IC50 values indicated a dose-dependent response, underscoring its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers explored the interaction between this compound and specific hydrolases. The findings revealed that the compound could inhibit enzyme activity at nanomolar concentrations, providing insights into its mechanism as a reversible inhibitor. This property makes it valuable for further investigations into enzyme regulation .

Q & A

What are the established methods for synthesizing 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester, and how can reaction yields be optimized?

Basic Synthesis Methodology

The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol under dehydrating conditions. For example, analogous compounds (e.g., 3-carboxy-4-methoxyphenylboronic acid pinacol ester) are synthesized using bis(pinacolato)diboron and palladium catalysts in anhydrous solvents like 1,4-dioxane . Optimization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.